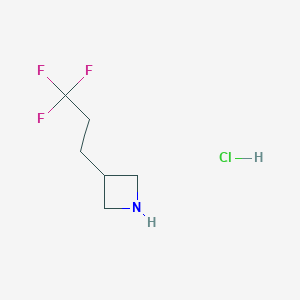

3-(3,3,3-Trifluoropropyl)azetidine hydrochloride

Description

3-(3,3,3-Trifluoropropyl)azetidine hydrochloride is a chemical compound with the molecular formula C6H11ClF3N and a molecular weight of 189.61 g/mol . This compound is characterized by the presence of a trifluoropropyl group attached to an azetidine ring, which is further stabilized by the hydrochloride salt.

Properties

IUPAC Name |

3-(3,3,3-trifluoropropyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)2-1-5-3-10-4-5;/h5,10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJLBHOLPQFTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropyl)azetidine hydrochloride typically involves the reaction of azetidine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The azetidine ring can be oxidized to form corresponding oxides.

Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted azetidines.

Oxidation Reactions: Products include azetidine oxides.

Reduction Reactions: Products include reduced azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique properties of 3-(3,3,3-Trifluoropropyl)azetidine hydrochloride make it suitable for various medicinal applications:

- Anticancer Activity : Compounds with azetidine structures have been investigated for their potential as anticancer agents. Fluorinated azetidines have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation . For example, derivatives of azetidinone have demonstrated significant antiproliferative effects against various cancer cell lines.

- Antiviral Properties : Research indicates that azetidine derivatives can exhibit antiviral activity. The modification of the azetidine core with trifluoropropyl groups may enhance interactions with viral targets, potentially leading to the development of new antiviral therapies .

Materials Science

The compound's unique chemical structure also opens avenues in materials science:

- Fluorescent Dyes : As a precursor for synthesizing fluorescent dyes, this compound can be utilized in bioimaging applications. The ability to tune the optical properties of these dyes makes them valuable for various imaging techniques .

- Dye-Sensitized Solar Cells (DSSCs) : The compound's properties may be advantageous in enhancing the efficiency of dye-sensitized solar cells. Its ability to modify the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for optimizing solar cell performance .

Case Study 1: Anticancer Activity

A study exploring the efficacy of fluorinated azetidines revealed that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines at nanomolar concentrations. The research highlighted the potential of these compounds to serve as lead candidates in developing new cancer therapies .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral potential of azetidine derivatives. The study demonstrated that specific modifications to the azetidine structure could enhance efficacy against viral infections, showcasing the therapeutic promise of these compounds in combating viral diseases .

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropyl)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

3-(3,3,3-Trifluoromethyl)phenyl)azetidine hydrochloride: Similar in structure but with a phenyl group instead of a propyl group.

3,3-Difluoroazetidine hydrochloride: Contains two fluorine atoms instead of three.

Uniqueness

3-(3,3,3-Trifluoropropyl)azetidine hydrochloride is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(3,3,3-Trifluoropropyl)azetidine hydrochloride is a synthetic compound characterized by its azetidine ring structure and the presence of a trifluoropropyl substituent. This unique chemical configuration enhances its lipophilicity and influences its biological activity. The compound has garnered attention in medicinal chemistry and materials science due to its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₀ClF₃N. The trifluoropropyl group contributes to its distinct chemical properties, which may affect its interactions with biological systems.

Key Features

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Trifluoropropyl Group : Enhances lipophilicity, potentially altering biological interactions compared to similar compounds.

The mechanism of action of this compound involves its interaction with specific molecular targets. The lipophilic nature of the trifluoropropyl group allows the compound to penetrate biological membranes effectively. This penetration can facilitate interactions with various enzymes and receptors, modulating their activity and leading to observed biological effects.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties. However, specific data on the antibacterial efficacy of this compound remains limited.

- Pharmacological Applications : The compound is being explored for its potential therapeutic properties in drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1,1,1-Trifluoropropan-2-amine hydrochloride | 2968-33-4 | Contains trifluoropropyl; used in pharmaceuticals |

| (R)-1,1,1-Trifluoropropan-2-amine hydrochloride | 177469-12-4 | Chiral variant; potential applications in synthesis |

| 2,2,2-Trifluoroethanamine hydrochloride | 373-88-6 | Simpler structure; studied for neuropharmacology |

| 3,3-Difluoroazetidine hydrochloride | 2758247 | Similar azetidine core; explored for anticancer effects |

The trifluoropropyl substituent in this compound imparts distinct chemical and biological properties compared to these analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of azetidine derivatives. For instance:

- Synthesis Methodology : The synthesis typically involves the reaction of azetidine with 3,3,3-trifluoropropyl chloride under basic conditions. This method ensures high yields while maintaining the integrity of the azetidine structure .

- Biological Evaluations : Although specific studies on the antibacterial activity of this compound are sparse, related azetidine derivatives have shown promise in inhibiting bacterial growth. Future research may explore its efficacy against various microbial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.